4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol is a fluorinated phenolic compound with a pyrazole ring. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a phenol group, and a pyrazole ring. These features make it a valuable building block in organic synthesis and a potential candidate for various scientific applications .
Preparation Methods
The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the phenol group: This step involves the coupling of the fluorinated pyrazole with a phenol derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced to a pyrazoline using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and specific solvents like dichloromethane or ethanol. Major products formed from these reactions include quinones, pyrazolines, and substituted phenols.
Scientific Research Applications
4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The phenol group can participate in redox reactions, while the pyrazole ring provides structural stability and additional binding sites .
Comparison with Similar Compounds
Similar compounds to 4-Fluoro-2-(1-methyl-1H-pyrazol-5-YL)phenol include:
- 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-YL)phenol
- 5-Fluoro-2-(1H-pyrazol-5-YL)phenol
- 4-Methyl-2-(1-phenyl-1H-pyrazol-5-YL)phenol
These compounds share the pyrazole and phenol moieties but differ in the substituents attached to the pyrazole ring or the phenol group.
Properties
IUPAC Name |
4-fluoro-2-(2-methylpyrazol-3-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-13-9(4-5-12-13)8-6-7(11)2-3-10(8)14/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHGRRGHBXHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.